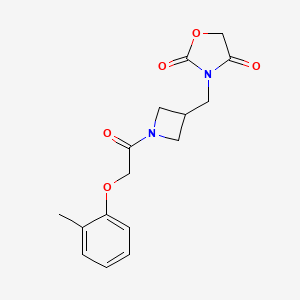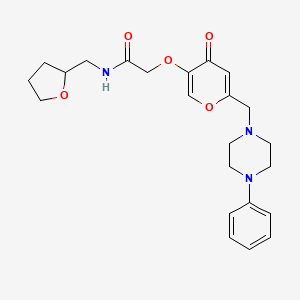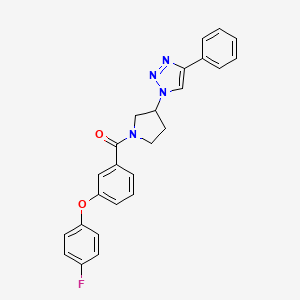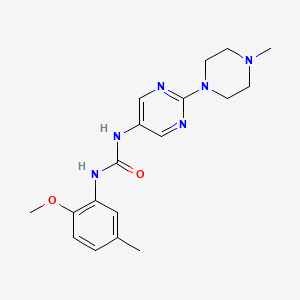![molecular formula C27H27N3O4S B3006904 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361173-56-0](/img/structure/B3006904.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" is a chemically synthesized molecule that may have potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide and sulfonyl derivatives, which can be used to infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of various chemical moieties to achieve the desired structure. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides involves the use of a potent selective class III agent as a reference compound . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, indicating that the synthesis of complex benzamides can be achieved through the use of precursor compounds with significant biological activity . These methods could potentially be applied to the synthesis of the compound , suggesting a multi-step process involving the condensation of a benzo[d]oxazole derivative with a sulfonyl benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and density functional theory (DFT) calculations. For example, the molecular geometry, vibrational frequencies, and chemical shifts of N-((4-aminophenyl)sulfonyl)benzamide were calculated using DFT, which can be compared with experimental data to confirm the structure . This approach could be used to analyze the molecular structure of "N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" to predict its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including the generation of N-acyliminium ions from N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, which can react with allyltrimethylsilane . This indicates that the sulfonyl benzamide moiety in the compound of interest may also be reactive and capable of forming new bonds under certain conditions, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and sulfonyl derivatives can be inferred from their molecular structure and the functional groups present. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of sulfonyl and benzamide groups . Additionally, the electronic properties, such as HOMO-LUMO gaps and UV-Vis spectra, can be studied using DFT to understand the reactivity and potential biological interactions of the compound .
Scientific Research Applications
Antimalarial and Antiviral Potential
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide derivatives have shown promise in various scientific research applications, particularly in the fields of antimalarial and antiviral drug discovery. A study by Fahim and Ismael (2021) explored the antimalarial activity of certain sulfonamide derivatives, highlighting their potential in combating diseases like malaria and COVID-19 through computational calculations and molecular docking studies. These compounds exhibited significant in vitro antimalarial activity with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, suggesting their potential as effective antimalarial agents with broad-spectrum antiviral capabilities, including against SARS-CoV-2 (Fahim & Ismael, 2021).
Enzyme Inhibition for Drug Development
Research into the metabolism of novel antidepressants identified the enzymatic pathways involved in the oxidative metabolism of related compounds. This study provides insight into the pharmacokinetic behavior of such molecules, which is crucial for drug development, particularly in understanding how drugs are metabolized in the body and identifying potential drug-drug interactions (Hvenegaard et al., 2012).
Novel Sulfonamide Derivatives Synthesis
Fahim and Shalaby (2019) discussed the synthesis of novel benzenesulfonamide derivatives, showcasing their potential in producing compounds with significant in vitro antitumor activity. This research underscores the importance of chemical innovation in developing new therapeutic agents, with some compounds showing promising results against HepG2 and MCF-7 cell lines, indicating potential applications in cancer therapy (Fahim & Shalaby, 2019).
Polymeric Materials Development
Research by Mohamed and Fahmy (2009) on the synthesis of novel wholly para-oriented aromatic polyamide-hydrazides containing sulfone-ether linkages adds to the understanding of polymer chemistry, offering insights into developing new materials with potential applications in various industries. These materials' solubility and mechanical strength properties are particularly noteworthy, suggesting uses in coatings, films, and engineering plastics (Mohamed & Fahmy, 2009).
Inhibition of Metalloenzyme Carbonic Anhydrase
The inhibition of metalloenzyme carbonic anhydrase by novel acridine and bis acridine sulfonamides, as explored by Ulus et al. (2013), represents another avenue of research. These compounds were found to selectively inhibit certain isoforms of carbonic anhydrase, an enzyme critical in various physiological processes. Such selective inhibition could lead to new therapeutic agents for treating conditions like glaucoma, epilepsy, and altitude sickness (Ulus et al., 2013).
Mechanism of Action
Target of Action
GNF-Pf-551, also known as N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, is a compound that has been studied for its potential role in modulating multidrug resistance in Plasmodium falciparum
Mode of Action
It is suggested that it may play a role in the modulation of multidrug resistance inPlasmodium falciparum .
Biochemical Pathways
It is suggested that it may interact with pathways related to multidrug resistance inPlasmodium falciparum .
Result of Action
It is suggested that it may play a role in modulating multidrug resistance inPlasmodium falciparum .
Action Environment
It is known that many factors, such as the state of the environment, genetics, income and education level, and relationships with friends and family, can have considerable impacts on health .
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-18-15-19(2)17-30(16-18)35(32,33)23-13-9-20(10-14-23)26(31)28-22-11-7-21(8-12-22)27-29-24-5-3-4-6-25(24)34-27/h3-14,18-19H,15-17H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDFARWHIUDDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)




![N-(2-furylmethyl)-3-[1-[2-(mesitylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006828.png)
![3-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B3006830.png)
![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)


![2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3006837.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)
